Diethyl 5-hydroxyisophthalate
Overview
Description
Diethyl 5-hydroxyisophthalate is a useful research compound. Its molecular formula is C12H14O5 and its molecular weight is 238.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
CO2 Separation Membrane
A study by Yoon & Kang (2018) explored the use of 5-hydroxyisophthalic acid in improving CO2 transport in various polymer composite membranes. This study found that incorporating 5-hydroxyisophthalic acid into a poly(ethylene oxide) matrix enhanced the membrane's performance, increasing CO2 solubility due to dipole-dipole interactions and reducing N2 transport due to the benzene rings, leading to an ideal CO2/N2 selectivity of 32.4 and CO2 permeability of 573 barrer (Yoon & Kang, 2018).
Chemodosimeter for Mercury(II)
In a study by Kumar et al. (2014), a Schiff base and its copper(II) complex, derived from diethyl-5-(2-hydroxybenzylidene)aminoisophthalate, were synthesized and characterized. This complex exhibited selective hydrolysis over an ester group and showed distinctive chemodosimetric behavior towards Hg(2+), making it a highly selective sensor for mercury(II) detection (Kumar et al., 2014).
Total Synthesis of Natural Compounds
Yoshino et al. (1997) demonstrated the synthesis of an aromatic segment from 5-hydroxyisophthalic acid, utilizing key steps such as Claisen rearrangement and modified Curtius rearrangement. This synthesis is pivotal in the preparation of complex natural products like FR900482 (Yoshino et al., 1997).
Nanoparticle Surface Binding
Komati et al. (2018) identified 2-hydroxyisophthalic acid as a potential metal oxide anchor due to its donor groups' alignment for binding to inorganic surfaces. Derivatives of 2-hydroxyisophthalic acid, including 5-substituted derivatives, were synthesized and demonstrated to be effective in forming stable aqueous colloids and inorganic/organic hybrid material design (Komati et al., 2018).
Novel Synthetic Routes
Gelmont & Oren (2002) described a new method for preparing 5-hydroxyisophthalic acid from isophthalic acid. This process involves bromination and hydrolysis stages and is significant for its simplicity and practicality in producing high-purity 5-hydroxyisophthalic acid (Gelmont & Oren, 2002).
Environmental Concerns and Treatment
Oliveira et al. (2011) investigated the removal of diethyl phthalate (DEP) from water using ozone/activated carbon coupling. The study focused on how activated carbon's textural and chemical properties influence DEP degradation, contributing to environmental remediation strategies (Oliveira et al., 2011)
Mechanism of Action
Target of Action
It is known that phthalates, a group of chemicals to which diethyl 5-hydroxyisophthalate belongs, are endocrine-disrupting chemicals . They can affect the hormone balance of the organism by interacting with hormone synthesis, transport, and metabolism .
Mode of Action
Phthalates are known to interfere with nuclear receptors in various neural structures involved in controlling brain functions and the onset of neurological disorders at the intracellular level .
Biochemical Pathways
Phthalates, including this compound, are reported to be degraded by a wide variety of microorganisms under aerobic, anaerobic, and facultative conditions . The proposed metabolic pathway for phthalate biodegradation showed that phthalates are hydrolyzed to produce diethyl phthalate (DEP) through β‐oxidation, which is subsequently metabolized to phthalic acid . The phthalic acid thus produced undergoes aromatic ring cleavage .
Result of Action
Phthalates are known to disrupt the endocrine system, affecting reproductive health and physical development . They can alter the development and function of hormone-dependent structures within the nervous system, which can induce neurological disorders .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of microorganisms capable of degrading phthalates can influence the compound’s action . Additionally, factors such as temperature, pH, and the presence of other chemicals can affect the stability and efficacy of this compound.
Biochemical Analysis
Biochemical Properties
It is known that it can undergo a base-catalyzed nucleophilic oxirane ring-opening addition reaction . This reaction could potentially interact with various enzymes, proteins, and other biomolecules, altering their function and potentially influencing biochemical reactions .
Cellular Effects
It is plausible that it could influence cell function by interacting with various cellular processes, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known to undergo a base-catalyzed nucleophilic oxirane ring-opening addition reaction , which could potentially lead to binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
Future studies should focus on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
Future studies should investigate any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
Future studies should investigate any enzymes or cofactors that it interacts with, as well as any effects on metabolic flux or metabolite levels .
Transport and Distribution
Future studies should investigate any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
Future studies should investigate any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Properties
IUPAC Name |
diethyl 5-hydroxybenzene-1,3-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O5/c1-3-16-11(14)8-5-9(7-10(13)6-8)12(15)17-4-2/h5-7,13H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUZBTHGPBGQFLW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC(=C1)O)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30345698 | |
Record name | Diethyl 5-hydroxyisophthalate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30345698 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39630-68-7 | |
Record name | Diethyl 5-hydroxyisophthalate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30345698 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-HYDROXY-ISOPHTHALIC ACID DIETHYL ESTER | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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